methyl (2R,3R)-3-hydroxy-2-(phenylformamido)butanoate

Description

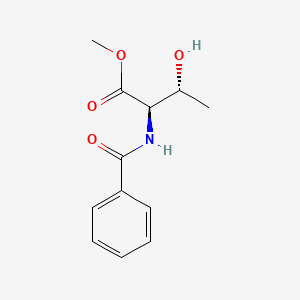

Methyl (2R,3R)-3-hydroxy-2-(phenylformamido)butanoate is a chiral β-hydroxy ester featuring a phenylformamido substituent at the C2 position and a hydroxyl group at the C3 position. Its stereochemistry (2R,3R) and functional groups make it a critical intermediate in pharmaceutical synthesis, particularly for β-lactam antibiotics and peptide mimetics. The compound’s reactivity and stability are influenced by the electron-withdrawing phenylformamido group and the hydrogen-bonding capacity of the hydroxyl group .

Properties

Molecular Formula |

C12H15NO4 |

|---|---|

Molecular Weight |

237.25 g/mol |

IUPAC Name |

methyl (2R,3R)-2-benzamido-3-hydroxybutanoate |

InChI |

InChI=1S/C12H15NO4/c1-8(14)10(12(16)17-2)13-11(15)9-6-4-3-5-7-9/h3-8,10,14H,1-2H3,(H,13,15)/t8-,10-/m1/s1 |

InChI Key |

KHOWDUMYRBCHAC-PSASIEDQSA-N |

Isomeric SMILES |

C[C@H]([C@H](C(=O)OC)NC(=O)C1=CC=CC=C1)O |

Canonical SMILES |

CC(C(C(=O)OC)NC(=O)C1=CC=CC=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R,3R)-3-hydroxy-2-(phenylformamido)butanoate can be achieved through several methods. One efficient protocol involves the reduction of a precursor compound using sodium borohydride in methanol at -40°C. This method yields the erythro (±) isomer with excellent efficiency . Another approach involves the inversion of the erythro isomer to the threo (±) isomer using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using cost-effective and high-yielding methods. The use of sodium borohydride reduction and inversion techniques allows for the efficient production of the desired isomers, making the process suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,3R)-3-hydroxy-2-(phenylformamido)butanoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The phenylformamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .

Scientific Research Applications

Methyl (2R,3R)-3-hydroxy-2-(phenylformamido)butanoate has numerous applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of methyl (2R,3R)-3-hydroxy-2-(phenylformamido)butanoate involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and phenylformamido groups play crucial roles in its reactivity and interactions with enzymes and receptors. These interactions can lead to various biological effects, depending on the specific context and application .

Comparison with Similar Compounds

(2R,3S)-2-Hydroxy-3-Phenyl-3-(Phenylcarbonylamino)Propanoate

Key Differences :

- Substituents: Replaces the phenylformamido group with a phenylcarbonylamino moiety and lacks the ester group at C1.

- Stereochemistry : The (2R,3S) configuration alters hydrogen-bonding interactions compared to the (2R,3R) configuration of the target compound.

- Reactivity: The phenylcarbonylamino group enhances electrophilicity at C3, making it more reactive in nucleophilic additions. This contrasts with the target compound’s phenylformamido group, which stabilizes the intermediate via resonance .

Methyl 2-Hydroxy-3-(4-Methylbenzenesulfonamido)-3-Phenylpropanoate

Key Differences :

- Substituents : Features a 4-methylbenzenesulfonamido group instead of phenylformamido.

- Polarity : The sulfonamide group increases hydrophilicity due to its strong hydrogen-bond acceptor properties, whereas the phenylformamido group in the target compound contributes to lipophilicity.

- Applications : Sulfonamide derivatives are commonly used as enzyme inhibitors, whereas phenylformamido derivatives are preferred in peptide coupling reactions .

3-Hydroxy-2-[(2-Methylcyclopropyl)Formamido]Butanoic Acid

Key Differences :

- Backbone Structure : Replaces the methyl ester with a carboxylic acid and substitutes phenylformamido with a 2-methylcyclopropylformamido group.

- Steric Effects : The cyclopropane ring introduces steric hindrance, reducing conformational flexibility compared to the target compound.

- Stability : The carboxylic acid form is prone to decarboxylation under acidic conditions, whereas the methyl ester in the target compound offers greater stability during synthesis .

Methyl (2S,3R)-2-(Boc-Amino)-3-(2-Aminophenoxy)Butanoate

Key Differences :

- Protecting Groups: Uses a tert-butoxycarbonyl (Boc) group instead of phenylformamido and includes an aminophenoxy substituent.

- Synthetic Utility : The Boc group is acid-labile, enabling selective deprotection in multi-step syntheses. In contrast, the phenylformamido group requires harsher conditions (e.g., strong acids) for removal.

- Bioactivity: The aminophenoxy moiety may confer antioxidant properties, unlike the phenylformamido group, which is typically inert in biological systems .

Research Implications

The phenylformamido group in methyl (2R,3R)-3-hydroxy-2-(phenylformamido)butanoate provides a balance of stability and reactivity, making it superior for chiral resolutions compared to sulfonamide or cyclopropane-containing analogs. However, derivatives with polar substituents (e.g., sulfonamides) may offer advantages in aqueous-phase reactions, while Boc-protected analogs enable modular synthetic routes .

Biological Activity

Methyl (2R,3R)-3-hydroxy-2-(phenylformamido)butanoate, a compound with potential therapeutic applications, has garnered interest in recent years due to its biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H15N1O3

- Molecular Weight : 221.25 g/mol

The compound features a hydroxyl group and an amido group, which may contribute to its biological activities.

Biological Activity Overview

This compound exhibits several biological activities, including:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. Research indicates that compounds with similar structures can interfere with metabolic pathways critical for cancer cell survival .

- Anti-inflammatory Properties : The presence of the hydroxyl group is associated with anti-inflammatory effects. Compounds with hydroxyl functionalities often modulate inflammatory responses by inhibiting pro-inflammatory cytokines .

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways crucial for cancer progression, such as phosphoglycerate dehydrogenase (PHGDH). This enzyme is often upregulated in various cancers .

- Modulation of Cellular Signaling Pathways : The compound may interact with signaling pathways involved in cell proliferation and apoptosis. For instance, it might influence pathways regulated by m6A RNA methylation, which is critical for gene expression regulation in cancer cells .

Case Study 1: Antitumor Efficacy

A study evaluated the effects of this compound on human melanoma cells. The results indicated a dose-dependent reduction in cell viability after treatment for 48 hours. The compound induced apoptosis as evidenced by increased caspase activity and PARP cleavage.

| Treatment Concentration (µM) | Cell Viability (%) | Apoptosis Induction (Caspase Activity) |

|---|---|---|

| 0 | 100 | Baseline |

| 10 | 85 | Slight Increase |

| 50 | 50 | Significant Increase |

| 100 | 30 | High Increase |

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory potential of the compound in a murine model of acute inflammation. The administration of this compound resulted in a significant decrease in inflammatory markers such as TNF-alpha and IL-6.

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 250 | 300 |

| Low Dose (10 mg/kg) | 180 | 220 |

| High Dose (50 mg/kg) | 100 | 150 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.